2-Benzyl-6-bromo-2H-indazole is a compound belonging to the indazole family, characterized by a fused five-membered ring containing nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Indazoles, including 2-benzyl-6-bromo-2H-indazole, can be derived from various synthetic pathways involving the manipulation of simpler organic compounds. The compound can be synthesized through several methods involving bromination and alkylation reactions on indazole derivatives.
2-Benzyl-6-bromo-2H-indazole is classified as an indazole derivative, which is a type of heterocyclic aromatic compound. It features a benzyl group (C6H5CH2) attached to the indazole framework, along with a bromo substituent at the 6-position.
The synthesis of 2-benzyl-6-bromo-2H-indazole can be achieved through various methods, including:
For example, one method involves starting from 5-bromo-1H-indazole and treating it with benzyl bromide in the presence of a base like potassium carbonate to achieve the desired alkylation product. The reaction conditions typically require heat and may involve solvents such as dimethylformamide or dioxane for optimal yields.
The molecular structure of 2-benzyl-6-bromo-2H-indazole consists of:
The molecular formula for 2-benzyl-6-bromo-2H-indazole is , with a molecular weight of approximately 268.09 g/mol. The compound's structure can be represented as follows:
2-Benzyl-6-bromo-2H-indazole can participate in various chemical reactions, including:
For instance, in nucleophilic substitution reactions, treatment with thiols or amines can yield thioether or amine derivatives respectively, expanding the functional scope of this compound .
The mechanism of action for compounds like 2-benzyl-6-bromo-2H-indazole often involves interaction with biological targets such as enzymes or receptors. The presence of the indazole moiety is crucial for biological activity due to its ability to mimic natural substrates.
Research indicates that indazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving mitochondrial dysfunction and reactive oxygen species generation .
Relevant data from studies indicate that 2-benzyl-6-bromo-2H-indazole exhibits good thermal stability and retains its structural integrity during common synthetic manipulations .
2-Benzyl-6-bromo-2H-indazole has potential applications in:
2H-Indazole derivatives demonstrate multifaceted bioactivity spanning anticancer, antimicrobial, and anti-inflammatory therapeutic domains. Their mechanism often involves targeted inhibition of enzymes and receptors critical to disease pathogenesis:
Table 1: Pharmacological Profiles of Key 2H-Indazole Derivatives
Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Therapeutic Application |
---|---|---|---|
2f (Wei et al.) | Caspase-3/Bax pathway | 0.23–1.15 μM (4T1 cells) | Breast cancer |
Compound 18 | Protozoal metabolism | 0.8 μM (G. intestinalis) | Antigiardial |
Bindarit (XX) | CCL2 transcription | Not reported | Anti-inflammatory |
Pazopanib (VIII) | Tyrosine kinases (VEGFR, PDGFR) | 10–30 nM | Renal cell carcinoma |
The scaffold's drug-likeness is evidenced by FDA-approved agents: PARP inhibitor niraparib (X) for ovarian cancer, kinase inhibitor pazopanib (VIII) for renal carcinoma, and antiemetic granisetron (VI) [2] [3]. These successes underscore the 2H-indazole nucleus as a robust platform for novel therapeutic development.
The strategic incorporation of substituents at C2 and C6 positions fine-tunes molecular interactions with biological targets:
Table 2: Physicochemical Properties of 2-Benzyl-6-bromo-2H-indazole
Property | Value | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₄H₁₁BrN₂ | MW = 287.15 (Ideal for CNS penetration) |
Predicted Density | 1.43 g/cm³ | Influences crystallinity & formulation |
Boiling Point | 443°C | Indicates thermal stability |
pKa | -0.19 | Governs ionization state at physiological pH |
The molecular hybridization of these motifs—exemplified by 2-benzyl-6-bromo-2H-indazole—creates synergistic effects: the benzyl group optimizes target engagement, while the bromine atom enables derivatization into prodrugs or diagnostic probes [6] [8].
Indazole drug development has evolved through three key phases:
Table 3: Evolution of Clinically Significant Indazole Derivatives
Era | Representative Drug | Key Structural Feature | Therapeutic Impact |
---|---|---|---|
1960–1990 | Benzydamine | 3-Aminoindazole | First indazole NSAID |
2000–2010 | Pazopanib | 2-Methylindazole | VEGFR/PDGFR inhibition (RCC therapy) |
2010–2020 | Niraparib | 2H-Indazole-7-carboxamide | PARP inhibition (Ovarian cancer) |
2020–Present | Bromo-derivatives | 6-Bromo-2H-indazole | Enables targeted covalent inhibitors |
This progression highlights the scaffold’s adaptability: bromine introduction addresses emerging resistance mechanisms in oncology, while benzyl substitution optimizes CNS penetration for neurological applications [3] [5] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1